N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine
Description
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, combines the indole moiety with a dithiepan ring, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2S2/c1-10-11(2)19-16-12(5-13(17)6-15(10)16)7-18-14-8-20-3-4-21-9-14/h5-6,14,18-19H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIRXINIRUHDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=C(C=C12)F)CNC3CSCCSC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups are introduced through electrophilic substitution reactions. Common reagents for these reactions include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and methylating agents like methyl iodide.
Formation of the Dithiepan Ring: The dithiepan ring is formed through a series of cyclization reactions involving sulfur-containing reagents. Thiols or disulfides can be used as starting materials, and the cyclization is typically carried out under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole moiety or the dithiepan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), methyl iodide (CH3I)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole derivatives
Substitution: Fluorinated or methylated derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of cancer, microbial infections, and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological processes. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, such as serotonin or dopamine receptors, influencing neurotransmission and cellular signaling.
Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1,4-dithiepan-6-amine can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness: The combination of the indole moiety with the dithiepan ring and the specific substitution pattern (fluorine and methyl groups) makes this compound unique. Its distinct structure may result in unique biological activities and chemical reactivity compared to other indole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
